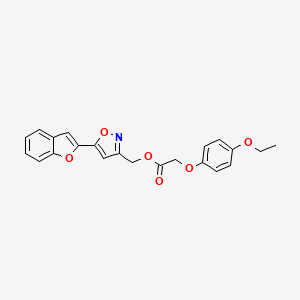

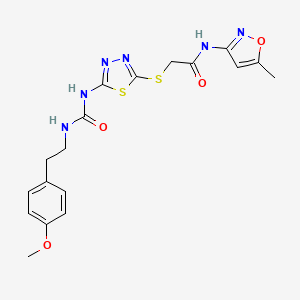

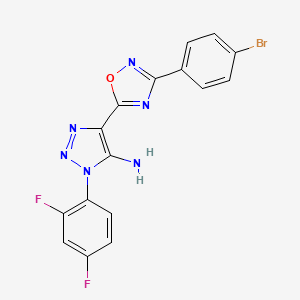

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” is a chemical compound with the molecular formula C22H19NO6. It’s related to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofurans and their derivatives are found in a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran-isoxazole hybrids involves several steps . The process starts with the condensation of resorcinol with acetic acid in the presence of freshly fused ZnCl2 . This is followed by selective O-alkylation of the semi-product by propargyl bromide in the presence of K2CO3 . The resulting product is then subjected to condensation-cyclization process with phenacyl bromide in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring and an isoxazole ring . The InChI code for this compound is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Chemical Reactions Analysis

The chemical reactions involving benzofuran-isoxazole hybrids are diverse and can lead to a wide range of products . Two main reactions can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications

Novel Anticholinesterases Based on Furobenzofuran

A study explored the anticholinesterase activity of novel carbamates based on furobenzofuran and methanobenzodioxepine molecular skeletons. These compounds showed potent inhibition of acetyl- or butyrylcholinesterase, with some exhibiting remarkable selectivity. The study indicates the potential for developing new treatments for diseases like Alzheimer's based on these compounds' selective enzyme inhibition properties (Luo et al., 2005).

Three-component Synthesis of Isoxazol-5(4H)-ones

Another research highlighted a three-component synthesis method for α,β-unsaturated isoxazol-5(4H)-ones, demonstrating an efficient route to these derivatives under mild conditions. This method has potential applications in the synthesis of various pharmaceutical compounds (Kiyani et al., 2015).

Derivatives of Griseofulvin from Mangrove Endophytic Fungus

Research on compounds isolated from the mangrove endophytic fungus Nigrospora sp. included derivatives with benzofuran structures, showing moderate antimicrobial and antitumor activities. This suggests potential pharmaceutical applications for these natural compounds (Xia et al., 2011).

First Total Synthesis of 2-isopropyliden-2H-benzofuran-3-one

The first total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative from Verbesina luetzelburgii was reported, contributing to the understanding of naturally occurring benzofuran compounds' synthesis and potential applications in medicinal chemistry (Pergomet et al., 2017).

Benzofuran Pyrazole Heterocycles for Analgesic and Anti-inflammatory Activity

A study on benzofuran pyrazole heterocycles demonstrated significant analgesic and anti-inflammatory activities, suggesting these compounds could be potential candidates for developing new analgesic and anti-inflammatory drugs (Kenchappa et al., 2020).

Mechanism of Action

Target of Action

Many benzofuran-isoxazole hybrid compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activity . .

Mode of Action

Similar compounds often interact with biological targets to exert their effects .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways .

Result of Action

Similar compounds have been found to have antibacterial and antifungal effects .

Properties

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO6/c1-2-25-17-7-9-18(10-8-17)26-14-22(24)27-13-16-12-21(29-23-16)20-11-15-5-3-4-6-19(15)28-20/h3-12H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEXJKLIKSKKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)

![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)

![7-Cyclopentyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)

![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)